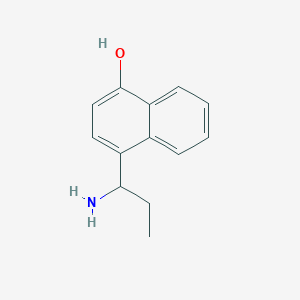

4-(1-Aminopropyl)naphthalen-1-OL

Description

Contextualization within Naphthalene-Derived Chemical Entities

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in medicinal chemistry. nih.govekb.eg This aromatic system is the foundation for a wide array of therapeutic agents with diverse pharmacological activities. nih.govijpsjournal.com The versatility of the naphthalene ring allows for various structural modifications, leading to compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.govekb.egresearchgate.net

FDA-approved drugs such as propranolol (B1214883) (an antihypertensive), naproxen (B1676952) (an anti-inflammatory), and bedaquiline (B32110) (an antitubercular agent) all feature the naphthalene core, highlighting its importance as a building block in drug design. nih.govekb.eg The biological activity of naphthalene derivatives is often linked to their ability to interact with cellular proteins and other biological macromolecules. researchgate.net The specific positioning of functional groups on the naphthalene ring system is crucial in determining the compound's biological profile. For instance, aminonaphthalenes and hydroxynaphthalenes (naphthols) are known to be biologically active precursors or intermediates for various pharmaceuticals and dyes. mdpi.comresearchgate.netwikipedia.org

The compound 4-(1-Aminopropyl)naphthalen-1-ol fits squarely within this family, possessing both a hydroxyl (-OH) and an amino (-NH2) group attached to its naphthalene core, albeit indirectly. These functional groups are known to participate in hydrogen bonding and other intermolecular interactions that are critical for binding to biological targets.

Significance of Aminopropyl Moieties in Bioactive Compounds

The aminopropyl group is a key pharmacophoric element found in numerous biologically active molecules. This functional group can influence a compound's physicochemical properties, such as its basicity and polarity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a primary amine allows for the formation of salts, which can improve solubility and handling characteristics.

Structurally similar side chains are present in a variety of pharmaceuticals. For example, the aminopropyl chain is a feature in certain classes of antidepressants and antipsychotics, where it is often crucial for interaction with neurotransmitter receptors or transporters. The combination of an aromatic ring system and an aminopropyl side chain is a common motif in compounds targeting the central nervous system. Furthermore, the molecular hybridization of different pharmacologically active moieties, such as an aminopropyl group with another scaffold, can lead to synergistic effects in biological activity. nih.gov

Rationale for Investigating this compound

The rationale for investigating this compound stems from the established biological significance of its constituent parts. The fusion of the versatile naphthalene core with a bioactive aminopropyl side chain presents a logical strategy for the design of new chemical entities with potential therapeutic applications.

The specific arrangement of a hydroxyl group at the 1-position and an aminopropyl group at the 4-position of the naphthalene ring creates a unique electronic and steric environment. This particular substitution pattern on the naphthalenol core could lead to novel interactions with biological targets that differ from other, more extensively studied, naphthalene derivatives. The chirality introduced by the aminopropyl group (at the 1-position of the propyl chain) means that the compound can exist as two distinct enantiomers, which may exhibit different biological activities and potencies—a crucial consideration in modern drug development.

Physicochemical Properties of the Parent Scaffold (4-Amino-1-naphthol)

| Property | Value | Source |

| Molecular Formula | C10H9NO | nih.govdrugfuture.com |

| Molecular Weight | 159.18 g/mol | nih.gov |

| IUPAC Name | 4-aminonaphthalen-1-ol | nih.gov |

| Appearance | Needles (crystalline solid) | drugfuture.com |

| Notes | Tends to oxidize and acquire a violet discoloration unless kept dry. drugfuture.com |

Overview of Research Paradigms and Future Directions for this compound

Future research on this compound would likely follow established paradigms for the development of novel bioactive compounds.

Chemical Synthesis: The initial step involves the development of efficient and stereoselective synthetic routes to produce the individual enantiomers of the compound. This could potentially be achieved through modifications of known procedures for synthesizing aminoalkyl naphthols. mdpi.comijcmas.com

In Vitro Screening: Once synthesized, the compound would undergo a battery of in vitro assays to determine its biological activity profile. Based on its structural similarity to other bioactive molecules, these could include receptor binding assays (e.g., for adrenergic or serotonergic receptors), enzyme inhibition assays, and antimicrobial or anticancer cell-based assays. nih.govijpsjournal.com

Computational Studies: In silico methods, such as molecular docking, can be employed to predict potential biological targets and to understand the molecular basis for any observed activity. These studies can help to rationalize structure-activity relationships and guide the design of more potent analogs.

Lead Optimization: If promising activity is identified, further chemical modifications would be undertaken to optimize the compound's potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1-aminopropyl)naphthalen-1-ol |

InChI |

InChI=1S/C13H15NO/c1-2-12(14)10-7-8-13(15)11-6-4-3-5-9(10)11/h3-8,12,15H,2,14H2,1H3 |

InChI Key |

UZQHIGQERMFXPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C2=CC=CC=C21)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 1 Aminopropyl Naphthalen 1 Ol

Retrosynthetic Analysis of 4-(1-Aminopropyl)naphthalen-1-ol Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ox.ac.uk For this compound, the primary disconnections involve the carbon-nitrogen bond of the aminopropyl side chain and the carbon-carbon bond connecting this chain to the naphthalene (B1677914) ring.

A logical retrosynthetic approach would first disconnect the amine group, leading back to a ketone precursor, 4-(1-oxopropyl)naphthalen-1-ol. This transformation is a standard reductive amination. wikipedia.orgmasterorganicchemistry.com The ketone can be further disconnected via a Friedel-Crafts acylation reaction, a classic method for forming carbon-carbon bonds on aromatic rings. lookchem.comrsc.org This leads to 1-naphthol (B170400) and a propanoyl halide or anhydride (B1165640) as starting materials. The protection of the hydroxyl group of 1-naphthol would be crucial to prevent O-acylation.

An alternative disconnection could involve the direct alkylation of a 4-amino-1-naphthol (B40241) derivative, though this approach often suffers from poor selectivity and the potential for N- and O-alkylation.

Classical Organic Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several classical organic synthesis pathways can be envisioned. These can be broadly categorized into linear and convergent strategies.

Multi-Step Linear Synthetic Pathways

A plausible linear synthesis would commence with the protection of the hydroxyl group of 1-naphthol, for instance, as a methyl ether. This is followed by a Friedel-Crafts acylation at the 4-position with propanoyl chloride and a Lewis acid catalyst like aluminum chloride. Subsequent deprotection of the hydroxyl group would yield 4-(1-oxopropyl)naphthalen-1-ol. The final step would be a reductive amination of the ketone with ammonia (B1221849) or a protected amine equivalent, followed by reduction with a suitable reagent like sodium cyanoborohydride, to furnish the target amine. wikipedia.org

Table 1: Hypothetical Linear Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Protection of 1-naphthol | CH₃I, K₂CO₃, Acetone | 95 |

| 2 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃, CH₂Cl₂ | 70 |

| 3 | Deprotection | BBr₃, CH₂Cl₂ | 85 |

| 4 | Reductive Amination | NH₃, NaBH₃CN, MeOH | 60 |

Convergent Synthesis Strategies for Key Intermediates

One strategy could involve the synthesis of 4-bromo-1-methoxynaphthalene, which can then undergo a metal-catalyzed cross-coupling reaction with an organometallic reagent containing the aminopropyl precursor. For example, a Grignard reagent derived from 1-bromopropane (B46711) could be used, followed by oxidation and amination steps. This approach, however, can be complex and may require careful control of reaction conditions to avoid side reactions.

Stereoselective Synthesis of Chiral Centers in this compound

The presence of a stereocenter in the aminopropyl side chain necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products. This is particularly important for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Asymmetric Catalysis in Aminopropyl Chain Formation

The key step for introducing chirality is the reduction of the imine intermediate formed during reductive amination. The use of a chiral catalyst can favor the formation of one enantiomer over the other.

A well-established method is the use of chiral catalysts for the asymmetric addition of nucleophiles to imines. nih.gov For instance, a chiral palladium complex could catalyze the addition of an alkyne to an imine derived from a naphthalene precursor, followed by reduction to the desired amine. nih.gov Alternatively, biocatalysis using engineered enzymes like imine reductases or transaminases offers a green and highly selective route to chiral amines. acs.org

Table 2: Examples of Chiral Catalysts for Asymmetric Imine Reduction

| Catalyst Type | Ligand/Enzyme | Typical Enantiomeric Excess (ee) (%) | Reference |

| Rhodium-based | Chiral Phosphine Ligands | >90 | youtube.com |

| Iridium-based | Chiral Diamine Ligands | >95 | york.ac.uk |

| Biocatalyst | Imine Reductase (IRED) | >99 | acs.org |

Diastereoselective Transformations on the Naphthalene Core

If the naphthalene core already contains a chiral center, subsequent reactions can be influenced to proceed in a diastereoselective manner. For instance, if a chiral auxiliary is attached to the naphthalene ring, it can direct the approach of reagents to one face of the molecule.

In the context of synthesizing this compound, if a chiral starting material derived from a natural product is used, it could direct the stereochemical outcome of the Friedel-Crafts acylation or subsequent transformations. For example, diastereoselective reductions of tetralone derivatives, which could be precursors to the naphthalene system, have been reported to proceed with high selectivity. nih.govacs.orgresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Solvent Minimization and Alternative Media Utilization

A significant aspect of greening the synthesis of naphthalen-1-ol derivatives involves minimizing the use of volatile and toxic organic solvents. One-pot, three-component reactions, often performed under solvent-free conditions, represent a powerful strategy. For instance, the synthesis of related 1-aminoalkyl-2-naphthols has been achieved by grinding 2-naphthol, an aldehyde, and an amine together, a method known as Grindstone Chemistry. ijcmas.com This solvent-free approach is not only environmentally benign but also energy-efficient and suitable for large-scale operations. ijcmas.com

The use of alternative, greener solvents is another important avenue. Deep eutectic solvents (DESs), for example, have been successfully employed as both catalyst and reaction medium in the synthesis of 1-amidoalkyl naphthols. rsc.org These solvents are often biodegradable, non-toxic, and can be recycled, offering a sustainable alternative to conventional organic solvents. rsc.org Similarly, water, the most environmentally friendly solvent, has been utilized in some synthetic protocols for related compounds, further underscoring the potential for greener reaction media.

| Synthetic Approach | Solvent/Medium | Key Advantages |

| Grindstone Chemistry | Solvent-free | Energy efficient, rapid, suitable for mass scale. ijcmas.com |

| Deep Eutectic Solvents | [CholineCl][ZnCl2]3 | Recyclable, non-toxic, acts as both catalyst and medium. rsc.org |

| Microwave-assisted synthesis | Solvent-free | Fast, efficient, time-saving, high selectivity. arabjchem.org |

| Carbon-based solid acid catalyst | Solvent-free | Recyclable, environmentally benign catalyst. researchgate.net |

Atom Economy and Process Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the final product. primescholars.comwikipedia.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the desired product. rsc.org In the synthesis of this compound, maximizing atom economy is a key goal to reduce waste and improve cost-effectiveness.

Process efficiency also encompasses factors like reaction time, energy consumption, and ease of purification. Solvent-free reactions and microwave-assisted synthesis can dramatically reduce reaction times and energy input. arabjchem.org The use of heterogeneous or recyclable catalysts, such as tannic acid or carbon-based solid acids, simplifies product purification and reduces waste from separation processes. arabjchem.orgresearchgate.net

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for large-scale production. nih.govd-nb.infoucd.ie By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.govucd.ie

For the production of this compound, a continuous flow process could involve the sequential pumping of reactants through heated or cooled tubes or microreactors. This approach allows for the safe handling of reactive intermediates and can facilitate multi-step syntheses without the need for isolating and purifying intermediates at each stage. nih.gov The smaller reaction volumes at any given time in a flow reactor also enhance safety, especially for exothermic or potentially hazardous reactions. nih.gov

The implementation of flow chemistry can lead to a smaller manufacturing footprint, reduced cycle times, and more consistent product quality. d-nb.infoucd.ie While specific examples for the continuous synthesis of this compound are not yet widely published, the successful application of flow chemistry to the production of other active pharmaceutical ingredients demonstrates its significant potential. nih.govresearchgate.net

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio. ucd.ie |

| Mixing | Can be inefficient, leading to local concentration and temperature gradients | Rapid and efficient mixing. ucd.ie |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, enhanced safety. nih.gov |

| Scalability | Often requires re-optimization | Scaled by "numbering-up" or running for longer times. ucd.ie |

| Process Control | More challenging to maintain precise control | Precise control over temperature, pressure, and residence time. nih.gov |

Chemoenzymatic and Biocatalytic Routes to this compound and its Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to organic synthesis. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can often be used in aqueous media, aligning well with the principles of green chemistry.

For the synthesis of this compound, a chemoenzymatic approach could involve the use of enzymes for key transformations. For example, a peroxygenase enzyme, engineered through directed evolution, has been shown to selectively hydroxylate naphthalene to 1-naphthol. nih.gov This biocatalytic step could provide a green route to a key precursor of the target molecule. nih.gov

Furthermore, precursor-directed biosynthesis and mutasynthesis are established biocatalytic strategies that could potentially be applied. nih.gov In these approaches, microorganisms are fed with non-natural starting materials, which are then incorporated into the final product by the organism's enzymatic machinery. nih.gov While specific applications to this compound are yet to be detailed, the versatility of biocatalysis suggests that enzymatic or whole-cell systems could be developed for its synthesis or the synthesis of its precursors.

Advanced Spectroscopic and Chromatographic Characterization of 4 1 Aminopropyl Naphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 4-(1-aminopropyl)naphthalen-1-ol can be established.

The ¹H and ¹³C NMR spectra provide the primary information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are dictated by the local electronic structure, with aromatic and aliphatic regions being clearly distinguishable.

In a typical ¹H NMR spectrum, the protons of the propyl side chain would appear in the upfield region, while the aromatic protons of the naphthalene (B1677914) ring system would resonate at lower fields. The hydroxyl (-OH) and amine (-NH₂) protons are often broad and their chemical shifts can be dependent on solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbon attached to the hydroxyl group (C-1) and the carbon bearing the aminopropyl side chain (C-4) are of particular diagnostic importance. The chemical shifts for the propyl group carbons provide confirmation of the aliphatic portion of the structure. While specific experimental data for this exact compound is not publicly available, expected chemical shift ranges can be predicted based on known data for 1-naphthol (B170400) and substituted propylamines. nih.govnih.govresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (on C1') | ~3.8 - 4.2 | Triplet (t) | ~7.0 |

| H (on C2') | ~1.7 - 2.0 | Sextet (sxt) | ~7.0 |

| H (on C3') | ~0.9 - 1.1 | Triplet (t) | ~7.0 |

| H-2 | ~7.0 - 7.2 | Doublet (d) | ~8.5 |

| H-3 | ~7.4 - 7.6 | Doublet (d) | ~8.5 |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8.0 |

| H-6 | ~7.5 - 7.7 | Triplet (t) | ~7.5 |

| H-7 | ~7.4 - 7.6 | Triplet (t) | ~7.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | ~50 - 55 |

| C-2' | ~25 - 30 |

| C-3' | ~10 - 12 |

| C-1 | ~150 - 155 |

| C-2 | ~108 - 112 |

| C-3 | ~125 - 128 |

| C-4 | ~130 - 135 |

| C-4a | ~124 - 127 |

| C-5 | ~126 - 129 |

| C-6 | ~122 - 125 |

| C-7 | ~125 - 128 |

| C-8 | ~120 - 123 |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the propyl chain (H-1' with H-2', and H-2' with H-3'). It would also confirm the connectivity of the aromatic protons, such as the spin system between H-5, H-6, H-7, and H-8, and the isolated adjacent protons H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.0 ppm would correlate with the C-1' carbon signal at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. This experiment provides the final proof of the molecular structure. Key HMBC correlations would include:

The proton at C-1' of the propyl chain showing a correlation to the C-4 of the naphthalene ring, confirming the attachment point of the side chain.

Protons H-2 and H-3 showing correlations to C-4 and C-4a.

Proton H-5 showing a correlation to C-4 and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial correlation between the C-1' proton of the propyl chain and the H-3 and H-5 protons of the naphthalene ring, providing insight into the preferred conformation of the side chain relative to the ring system. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing these different forms. nih.gov Each polymorph, having a unique crystal lattice and molecular packing, will give rise to a distinct ssNMR spectrum with different chemical shifts and peak multiplicities. nih.gov

While no specific studies on the polymorphic forms of this compound have been published, ssNMR would be the definitive method for their investigation. By comparing the ¹³C and ¹⁵N (if enriched) ssNMR spectra of different batches or crystallization products, one could readily identify the presence of different polymorphs and gain insight into the distinct molecular conformations and intermolecular interactions within each crystal form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, and through fragmentation, offers clues to its structure.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecule, providing a high degree of confidence in its identity. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₅NO.

HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₃H₁₅NO | 201.11536 |

An experimental HRMS measurement yielding a mass that matches the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation, typically through collision-induced dissociation (CID), to produce a spectrum of product ions. youtube.comnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or help elucidate the structure of unknown ones.

For this compound, the protonated molecule [M+H]⁺ at m/z 202.12 would be selected as the precursor ion. The resulting fragmentation pattern would be expected to feature several key product ions. A primary fragmentation pathway is the cleavage of the C-C bond adjacent to the naphthalene ring (benzylic cleavage), which is an energetically favorable process. Loss of the terminal ethyl group would result in a significant fragment ion. Another expected fragmentation is the loss of the aminopropyl side chain.

Predicted MS/MS Fragmentation of [C₁₃H₁₆NO]⁺ (m/z 202.12)

| m/z (Product Ion) | Proposed Loss | Formula of Fragment |

|---|---|---|

| 185.09 | Loss of NH₃ | C₁₃H₁₃O⁺ |

| 173.08 | Loss of C₂H₅• | C₁₁H₁₂NO⁺ |

| 157.09 | Loss of C₃H₇N | C₁₀H₉O⁺ |

| 144.08 | Loss of C₃H₈N• | C₁₀H₈O⁺ |

The observation of these specific fragments in an MS/MS experiment would provide strong corroborating evidence for the proposed structure of this compound. massbank.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules, allowing for the identification of functional groups. The spectra are unique for each compound, acting as a molecular "fingerprint."

In the analysis of this compound, characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum would confirm the presence of its key functional groups. The hydroxyl (-OH) group would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The primary amine (-NH₂) group would show characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations from the naphthalene ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl group would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for identifying the non-polar bonds of the naphthalene ring system. rsc.org Characteristic ring breathing modes and C=C stretching vibrations of the naphthalene core would produce strong and sharp signals in the Raman spectrum. pharmainfo.inpsu.edu The combination of both IR and Raman spectroscopy provides a complementary and comprehensive picture of the functional groups present in the molecule. nih.gov

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad (IR) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium (IR) |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium |

| Naphthalene Ring | C=C Stretch | 1500-1600 | Strong (Raman) |

| Naphthalene Ring | Ring Breathing | ~1380 | Strong (Raman) |

| C-N Stretch | 1000-1250 | Medium | |

| C-O Stretch | 1000-1200 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry and conformation of chiral molecules like this compound, which possesses a stereocenter at the carbon atom of the aminopropyl group.

For a successful X-ray diffraction analysis, a single crystal of high quality is required. caltech.edu Once obtained, the crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial orientation of the aminopropyl chain relative to the naphthalene ring. nih.govresearchgate.net Furthermore, it can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. rsc.org These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral sample.

For this compound, which can exist as a pair of enantiomers, CD and ORD spectroscopy would be crucial for determining the enantiomeric purity of a sample. Each enantiomer will produce a unique CD and ORD spectrum, which are mirror images of each other. By comparing the spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be quantified. The electronic transitions of the naphthalene chromophore, perturbed by the chiral center, would give rise to characteristic Cotton effects in the CD and ORD spectra.

Chromatographic Purity and Identity Confirmation (HPLC-UV/MS, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of a compound and confirming its identity. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, as well as Gas Chromatography-Mass Spectrometry (GC-MS), are routinely employed.

HPLC-UV/MS: HPLC is a powerful technique for separating components of a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column. rsc.orgresearchgate.net The UV detector would monitor the elution of the compound by its characteristic absorbance due to the naphthalene ring system. nih.gov The mass spectrometer provides crucial information on the molecular weight of the compound and its fragmentation pattern, which serves as a highly specific identifier. The combination of retention time from HPLC, UV spectrum, and mass spectrum provides a high degree of confidence in the identity and purity of the analyte.

GC-MS: Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. researchgate.net For the analysis of this compound by GC-MS, derivatization of the polar hydroxyl and amino groups might be necessary to increase its volatility and improve chromatographic peak shape. The mass spectrometer detector provides a mass spectrum of the eluting compound, which can be compared to spectral libraries for identification. nih.govhmdb.ca GC-MS is highly sensitive and can be used to detect and quantify trace impurities. nih.gov

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detection | Information Obtained |

| HPLC-UV/MS | C18 Reversed-Phase | Acetonitrile (B52724)/Water with formic acid | UV (e.g., 254 nm), ESI-MS | Retention Time, UV Spectrum, Molecular Weight, Fragmentation Pattern, Purity |

| GC-MS | Capillary (e.g., DB-5) | Helium | Electron Ionization (EI)-MS | Retention Time, Fragmentation Pattern, Purity |

Structure Activity Relationship Sar Studies of 4 1 Aminopropyl Naphthalen 1 Ol Analogues

Systematic Modification of the Naphthalene (B1677914) Ring System

The naphthalene ring is a key feature of 4-(1-aminopropyl)naphthalen-1-ol, providing a rigid scaffold that influences the compound's interaction with biological targets. Modifications to this ring system, including the introduction of various substituents and the bioisosteric replacement of the hydroxyl group, can have profound effects on potency, selectivity, and pharmacokinetic properties.

The introduction of substituents onto the naphthalene ring can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy. The position of these substituents is crucial, as it dictates their spatial relationship with the binding pocket of a target protein.

Research on related naphthol derivatives has shown that the nature and position of substituents can dramatically impact biological activity. For instance, in a series of naphthol AS-E derivatives, small, electron-withdrawing groups at the para-position of an appended phenyl ring were found to be favorable for the inhibition of KIX-KID interaction. nih.gov While not directly analogous to this compound, this highlights the importance of substituent effects.

In the context of this compound, substituents at positions 2, 3, 5, 6, 7, and 8 of the naphthalene ring could be explored. Electron-withdrawing groups, such as halogens or nitro groups, might enhance activity by modulating the pKa of the naphthol hydroxyl group or by forming specific interactions with the target. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, could increase lipophilicity and potentially improve membrane permeability.

Table 1: Hypothetical Substituent Effects on the Naphthalene Ring of this compound

| Position | Substituent | Predicted Effect on Activity | Rationale |

| 2 | -Cl | Potential Increase | Electron-withdrawing, may enhance binding affinity. |

| 5 | -OCH₃ | Potential Increase/Decrease | Increases lipophilicity, but steric bulk may be detrimental. |

| 6 | -F | Potential Increase | Small, electron-withdrawing, can improve metabolic stability. |

| 7 | -NO₂ | Potential Increase | Strong electron-withdrawing group, may enhance interactions. |

Note: The data in this table is illustrative and based on general SAR principles, not on direct experimental results for this compound.

The hydroxyl group of the naphthol moiety is a critical functional group, capable of acting as a hydrogen bond donor and acceptor. Its acidic nature also allows for ionic interactions. Bioisosteric replacement of this group with other functionalities can help to fine-tune the compound's properties. cambridgemedchemconsulting.com

Bioisosteres are atoms or groups of atoms that have similar chemical or physical properties and can produce broadly similar biological effects. pressbooks.pub The goal of such a replacement is to create a new molecule with improved characteristics, such as enhanced activity, reduced toxicity, or better pharmacokinetic profiles. cambridgemedchemconsulting.com

Common bioisosteric replacements for a hydroxyl group include:

Amine (NH₂): An amine group can also act as a hydrogen bond donor and acceptor and has a similar size to a hydroxyl group. u-tokyo.ac.jp

Thiol (SH): A thiol group is another classical bioisostere for a hydroxyl group.

Fluorine (F): While not a direct functional mimic, fluorine can sometimes replace a hydroxyl group to block metabolic oxidation at that position. cambridgemedchemconsulting.com

Carboxylic Acid Bioisosteres: In some contexts, more complex acidic groups like tetrazoles can serve as bioisosteres for phenolic hydroxyls, offering different acidity and lipophilicity profiles. pressbooks.pub

The choice of bioisostere will depend on the specific interactions the hydroxyl group makes with its target. If it acts as a hydrogen bond donor, an amine or thiol might be a suitable replacement. If its role is primarily electronic, other groups could be considered.

Table 2: Potential Bioisosteric Replacements for the Naphthol Hydroxyl Group

| Original Group | Bioisosteric Replacement | Potential Advantage |

| -OH | -NH₂ | Similar hydrogen bonding capacity, altered pKa. |

| -OH | -SH | Can form different types of interactions (e.g., with metals). |

| -OH | -F | Increased metabolic stability. |

Note: The suitability of these replacements would need to be confirmed experimentally.

Variations within the Aminopropyl Side Chain of this compound

The aminopropyl side chain is another key determinant of the biological activity of this compound. Its length, branching, and the nature of the amine substitution can all influence how the molecule fits into a binding site and interacts with its target.

Altering the length of the alkyl chain can either improve or diminish activity by changing the distance between the naphthalene core and the terminal amine group. Shortening the chain to an aminoethyl or aminomethyl group, or lengthening it to an aminobutyl group, would systematically probe the spatial requirements of the binding site.

Branching on the alkyl chain, for example, by adding a methyl group to the carbon atoms of the propyl chain, would introduce steric bulk. This could lead to a more conformationally restricted molecule, which might fit more precisely into a specific binding pocket, potentially increasing selectivity.

The primary amine of the aminopropyl side chain is a basic center that is likely to be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein. The substitution pattern of this amine can significantly affect its basicity (pKa) and lipophilicity.

Primary, Secondary, and Tertiary Amines: Converting the primary amine to a secondary amine (by adding one alkyl group) or a tertiary amine (by adding two alkyl groups) would increase its steric bulk and lipophilicity while generally decreasing its pKa.

Cyclic Amines: Incorporating the nitrogen into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can provide conformational constraint and may lead to more potent and selective compounds.

The pKa of the amine is a critical parameter. A higher pKa means the amine is more likely to be protonated, which can be favorable for forming strong ionic bonds. However, a very high pKa can lead to poor membrane permeability. Modulating the pKa through substitution is a common strategy in drug design to balance binding affinity and pharmacokinetic properties.

Table 3: Hypothetical Effects of Amine Substitution on the Activity of this compound

| Amine Substitution | Predicted Effect on pKa | Predicted Effect on Activity |

| Primary (-NH₂) | Baseline | - |

| Secondary (-NHCH₃) | Slight Decrease | Potential for improved lipophilicity and binding. |

| Tertiary (-N(CH₃)₂) | Decrease | Increased steric hindrance may be detrimental. |

| Piperidinyl | Varies | Conformational restriction may enhance selectivity. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles.

Linker Region Modifications and Their Impact on Activity

Introducing rigidity into the linker, for instance by incorporating a double or triple bond (e.g., an aminopropenyl or aminopropynyl chain), would reduce the number of possible conformations. This can be advantageous if it pre-organizes the molecule into a bioactive conformation. Studies on other classes of compounds have shown that such modifications can lead to significant increases in potency.

Conversely, increasing the flexibility of the linker by introducing heteroatoms like oxygen or sulfur to create an ether or thioether linkage could allow the molecule to adopt different conformations and potentially interact with a wider range of targets. However, this increased flexibility can also lead to a loss of potency due to an entropic penalty upon binding.

Conformational Constraints and Rigidification Strategies

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For analogues of this compound, which are part of the broader diarylquinoline class of compounds, the specific arrangement of the aromatic rings and the side chain is essential for their inhibitory activity against mycobacterial ATP synthase. wikipedia.org Conformational analysis, often aided by techniques like X-ray crystallography and NMR spectroscopy, plays a pivotal role in understanding the spatial orientation required for optimal binding. nih.gov

The core structure of these compounds, including the related and well-studied diarylquinoline, bedaquiline (B32110), possesses two chiral centers, leading to four possible stereoisomers. nih.gov The specific stereochemistry is paramount for biological activity, with one enantiomer often being significantly more potent. nih.gov This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric groups for effective interaction with the binding site on the ATP synthase c-subunit. nih.govasm.org

Rigidification strategies are employed to lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing affinity and selectivity. These strategies can involve the introduction of cyclic structures or the incorporation of double or triple bonds to restrict rotational freedom. For instance, replacing flexible ring systems with more rigid heterocyclic structures can significantly impact the conformational freedom of the molecule. nih.govnih.gov

Furthermore, computational modeling and docking studies have been instrumental in elucidating the binding mode of diarylquinolines. These studies suggest that the molecule binds in a cleft between two adjacent c subunits of the ATP synthase. nih.govasm.org The quinoline (B57606) (or in this case, naphthalene) moiety and the adjacent aryl group are positioned in a way that maximizes hydrophobic and other interactions. Any modification that alters this optimal conformation, such as the introduction of bulky substituents or changes in stereochemistry, can lead to a decrease or loss of activity. mdpi.com

The following table summarizes the impact of replacing the naphthalene C-unit of bedaquiline with various pyridyl moieties on the compound's lipophilicity and inhibitory activity against M. tuberculosis. This illustrates how conformational and electronic changes due to scaffold modification affect biological activity.

| Compound | Pyridyl C-Unit Substitution | clogP | MIC90 (µg/mL) vs. M. tb H37Rv |

| Bedaquiline (1) | Naphthalene | 7.25 | 0.08 |

| Analogue 2 | 2-Pyridyl | 5.89 | 0.32 |

| Analogue 23 | 3-Pyridyl | 5.89 | 0.29 |

| Analogue 44 | 4-Pyridyl | 5.89 | 0.19 |

| Analogue 50 | 4-Pyridyl, 3-Me | 6.32 | 0.06 |

| Analogue 56 | 4-Pyridyl, 3,5-diMe | 6.75 | 0.05 |

| Data sourced from a study on C-unit pyridyl analogues of bedaquiline. nih.gov |

Development of Focused Chemical Libraries Based on the this compound Scaffold

The development of focused chemical libraries is a key strategy in modern drug discovery to efficiently explore the chemical space around a promising scaffold. A focused library is a collection of compounds that are structurally similar to a lead compound or a known active scaffold, in this case, this compound. nih.gov The goal is to systematically probe the structure-activity relationship by introducing a variety of substituents at specific positions on the scaffold.

The quinoline and by extension, the naphthalene scaffold, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govbenthamdirect.comnih.gov This makes the this compound core an excellent starting point for the construction of a focused library. The design of such a library often begins with in silico methods, where virtual libraries of thousands to millions of compounds can be generated and screened against a computational model of the biological target. chemrxiv.orgmdpi.com This approach allows for the pre-selection of compounds with a higher probability of being active, thus saving time and resources in the synthesis and biological evaluation phases.

Combinatorial chemistry plays a significant role in the physical synthesis of these libraries. nih.gov By using a common chemical intermediate and reacting it with a diverse set of building blocks, a large number of analogues can be produced in a systematic and often automated fashion. For the this compound scaffold, diversity can be introduced by varying the substituents on the naphthalene ring, modifying the aminopropyl side chain, or altering the hydroxyl group.

An example of a focused library development for a related quinoline-based scaffold involved a computer-based protocol to identify potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase. chemrxiv.org Starting from a known active compound, a focused library of over 900,000 unique structures was generated in silico and screened for binding affinity. chemrxiv.org The most promising candidates were then synthesized and evaluated, leading to the identification of compounds with enhanced activity. chemrxiv.org

The synthesis of such libraries can be achieved through various methods, including multicomponent reactions, which allow for the construction of complex molecules in a single step. rsc.org For the this compound scaffold, a synthetic strategy could involve the preparation of a key naphthaldehyde intermediate, which can then be elaborated through reactions like the Horner-Wadsworth-Emmons olefination and subsequent stereoselective steps to introduce the aminopropyl side chain with the desired stereochemistry. nih.gov

The table below outlines a general scheme for the development of a focused chemical library based on the this compound scaffold.

| Library Design Stage | Key Considerations and Methods |

| Scaffold Selection | This compound as the core structure. |

| Virtual Library Generation | In silico enumeration of analogues by varying substituents at key positions (e.g., on the naphthalene ring, modifications to the amine and propyl chain). |

| Computational Screening | Docking studies against a model of the biological target (e.g., ATP synthase) to predict binding affinity and filter the virtual library. |

| Selection of Sub-library for Synthesis | Prioritization of compounds based on predicted activity, synthetic feasibility, and desirable physicochemical properties. |

| Chemical Synthesis | Parallel or combinatorial synthesis of the selected compounds. |

| Biological Evaluation | High-throughput screening of the synthesized library against the target to identify hits. |

| SAR Analysis | Analysis of the screening data to identify trends and guide the design of the next generation of compounds. |

Mechanistic Investigations and Pre Clinical Pharmacological Profiling of 4 1 Aminopropyl Naphthalen 1 Ol

In Vitro Receptor Binding and Functional Assays

Extensive literature searches did not yield specific data regarding the in vitro receptor binding profile or functional activity of 4-(1-Aminopropyl)naphthalen-1-OL. Consequently, its affinity and selectivity for various receptors, as well as its agonist, antagonist, or allosteric modulator properties, remain uncharacterized in the public domain.

Ligand-Target Interaction Studies at Cellular and Molecular Levels

No publicly available studies were identified that have investigated the direct molecular interactions between this compound and specific biological targets. Research elucidating its binding mode, key interacting residues, and the conformational changes induced upon binding to a receptor or enzyme is currently not available.

Enzyme Modulation and Inhibition Kinetics

There is no available research documenting the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor or activator is unknown. Data on its inhibition kinetics, such as the mechanism of inhibition (e.g., competitive, non-competitive) and its potency (e.g., IC₅₀ or Kᵢ values), have not been reported.

Cell-Based Signaling Pathway Elucidation

Investigations into the impact of this compound on intracellular signaling pathways have not been reported in the available scientific literature. As a result, its potential to modulate specific signaling cascades, such as those involving G-proteins, kinases, or transcription factors, has not been determined.

Pharmacokinetic Studies in Pre-Clinical Animal Models

No preclinical pharmacokinetic data for this compound in any animal models were found in the public domain. The absorption, distribution, metabolism, and excretion properties of this compound have not been characterized.

Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

Specific studies detailing the ADME profile of this compound are not available. Information regarding its oral absorption, tissue distribution, metabolic pathways, and routes of excretion has not been publicly documented.

Bioavailability and Clearance Rate Determination

Due to the absence of preclinical pharmacokinetic studies, the oral bioavailability and clearance rate of this compound have not been determined. There is no available data on its concentration-time profile in plasma or other biological matrices following administration.

Biotransformation Pathways and Metabolite Identification of this compound

The biotransformation of xenobiotics, such as the compound this compound, is a critical process that determines their pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I and Phase II metabolic reactions, which work in concert to modify the parent compound, facilitating its elimination from the body. nih.govusmlestrike.comlongdom.org The metabolic fate of this compound is predicted to be primarily governed by the enzymatic systems located in the liver, particularly the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com

Role of Cytochrome P450 Enzymes in Metabolism

The initial and often rate-limiting step in the metabolism of many drugs and foreign compounds is catalyzed by cytochrome P450 enzymes. mdpi.com For aromatic amines, such as the aminopropyl moiety of this compound, N-hydroxylation is a common metabolic pathway mediated by CYP450 enzymes, particularly isoforms like CYP1A2. nih.gov This reaction can lead to the formation of hydroxylamine derivatives, which may possess altered pharmacological activity or, in some cases, toxicological properties. nih.govacs.org The naphthalene (B1677914) ring system is also a substrate for CYP450-mediated oxidation, which can result in the formation of various hydroxylated metabolites. researchgate.net The specific CYP450 isoforms involved in the metabolism of this compound would require experimental determination, but based on known substrate specificities, CYP1A2, CYP2D6, and CYP3A4 are likely candidates.

Phase I and Phase II Metabolic Reactions

Phase I metabolism of this compound is anticipated to involve several key reactions. The primary amine group is susceptible to N-hydroxylation as mentioned, and also to deamination, which would cleave the aminopropyl side chain. Oxidation of the naphthalene ring at various positions is another expected Phase I pathway, leading to the formation of diol and phenol derivatives. nih.govusmlestrike.comresearchgate.net

Following Phase I modifications, the resulting metabolites, now possessing polar functional groups, are poised to undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to the metabolite, which significantly increases its water solubility and facilitates its excretion via urine or bile. usmlestrike.comfiveable.me The hydroxyl group on the naphthalene ring and any newly introduced hydroxyl groups from Phase I metabolism are likely sites for glucuronidation and sulfation. The primary amine, if it remains unmodified, can also be a site for conjugation.

Predicted Metabolic Pathways of this compound

| Reaction Type | Enzyme System | Potential Metabolite | Phase |

| N-Hydroxylation | Cytochrome P450 (e.g., CYP1A2) | 4-(1-(Hydroxyamino)propyl)naphthalen-1-ol | I |

| Aromatic Hydroxylation | Cytochrome P450 | 4-(1-Aminopropyl)naphthalene-1,X-diol | I |

| Deamination | Monoamine Oxidase/Cytochrome P450 | 4-(1-Oxopropyl)naphthalen-1-ol | I |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-(1-Aminopropyl)naphthalen-1-yl-glucuronide | II |

| Sulfation | Sulfotransferases (SULTs) | 4-(1-Aminopropyl)naphthalen-1-yl-sulfate | II |

In Vivo Efficacy Studies in Relevant Animal Models

The potential therapeutic applications of this compound would be investigated in various validated animal models of disease. The choice of model is dictated by the hypothesized mechanism of action and the intended therapeutic area. ijrpc.comnih.gov

Selection and Validation of Disease Models (e.g., neuroscience, oncology, infectious disease)

Neuroscience: Given that some naphthalene derivatives have shown activity as potential antidepressants and agents for neurodegenerative diseases like Parkinson's, rodent models would be appropriate. researchgate.netresearchgate.net For depression, the forced swim test and tail suspension test in mice are common initial screens. researchgate.net For neuroprotection, models inducing neuronal damage, such as the 6-hydroxydopamine (6-OHDA) model for Parkinson's disease in rats, could be employed. researchgate.net The validity of these models rests on their ability to replicate certain behavioral and neurochemical aspects of the human condition.

Oncology: While naphthalene itself can be carcinogenic, certain derivatives have been explored for their anticancer properties. frontiersin.orgresearchgate.netbrieflands.com Initial in vitro screening against a panel of cancer cell lines (e.g., breast, lung, colon) would precede in vivo studies. researchgate.net If promising activity is observed, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be utilized to assess the compound's ability to inhibit tumor growth. youtube.com

Infectious Disease: The broad chemical space of naphthalene derivatives suggests potential for antimicrobial or antiviral activity. nih.gov For instance, some aminonaphthalene compounds have been investigated for their activity against the influenza A virus. nih.gov In vivo efficacy would be tested in relevant animal models of infection, such as mice infected with a specific strain of influenza virus, where viral load and survival rates are key outcome measures.

Pharmacodynamic Endpoints and Biomarker Assessment

In these in vivo studies, pharmacodynamic endpoints and biomarkers are crucial for assessing the compound's effect.

Neuroscience: In antidepressant models, a reduction in immobility time would be a key pharmacodynamic endpoint. researchgate.net In neuroprotection models, the assessment would involve behavioral tests (e.g., rotarod for motor coordination) and post-mortem analysis of brain tissue to quantify neuronal survival and levels of neurotransmitters like dopamine. Serum neurofilament light chain (sNfL) could serve as a biomarker for neuronal damage. nih.gov

Oncology: The primary pharmacodynamic endpoint in oncology models is the inhibition of tumor growth, measured by tumor volume and weight. frontiersin.org Biomarker assessment could include the analysis of tumor tissue for markers of apoptosis (e.g., caspase-3 activity) or inhibition of specific signaling pathways.

Infectious Disease: In viral infection models, a reduction in viral titer in target organs (e.g., lungs for influenza) would be a critical pharmacodynamic endpoint. nih.gov Biomarkers could include levels of inflammatory cytokines in the blood or tissue to assess the host's immune response.

Hypothetical In Vivo Efficacy Data for this compound in a Murine Model of Depression (Forced Swim Test)

| Treatment Group | Immobility Time (seconds) | % Reduction vs. Vehicle |

| Vehicle Control | 150 ± 10 | - |

| This compound (10 mg/kg) | 105 ± 8 | 30% |

| This compound (30 mg/kg) | 75 ± 6 | 50% |

| Fluoxetine (20 mg/kg) | 80 ± 7 | 46.7% |

Target Engagement and Mechanism of Action Elucidation (Molecular and Cellular)

Understanding how a compound interacts with its molecular target is fundamental to drug development. A variety of in vitro and in-cell assays can be employed to identify the specific proteins, enzymes, or receptors that this compound binds to and modulates. acs.orgyoutube.com

Based on the structure, which contains a primary amine and a naphthalen-1-ol scaffold, several potential molecular targets can be hypothesized. The aminopropylnaphthalene moiety is present in some compounds that interact with monoamine transporters or receptors, suggesting a potential role in modulating neurotransmitter systems. The naphthalen-1-ol core is found in compounds with a range of biological activities, including enzyme inhibition. nih.govresearchgate.net

To elucidate the mechanism of action, a tiered approach would be taken. Initially, broad screening against a panel of receptors and enzymes would be performed. If, for example, the compound shows antidepressant-like activity in vivo, binding assays for serotonin, norepinephrine, and dopamine transporters and receptors would be a priority. Enzyme inhibition assays for monoamine oxidase (MAO) would also be relevant. mdpi.com

Cellular assays would then be used to confirm the molecular findings in a more physiological context. For instance, if the compound binds to the serotonin transporter, its ability to inhibit serotonin reuptake in cultured neuronal cells would be assessed. Downstream signaling pathways affected by the compound's binding to its target would also be investigated using techniques such as Western blotting to measure changes in protein phosphorylation.

Computational Chemistry and Cheminformatics Applied to 4 1 Aminopropyl Naphthalen 1 Ol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov

For 4-(1-Aminopropyl)naphthalen-1-ol, molecular docking studies would involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant protein target. The selection of the target protein would depend on the therapeutic area of interest. For instance, given that some naphthalene (B1677914) derivatives have shown anticancer activity, a potential target could be a protein involved in cancer signaling pathways, such as a kinase or a protein involved in cell cycle regulation. ijpsjournal.comnih.govresearchgate.net

The docking process generates various possible binding poses of the ligand in the protein's active site and scores them based on their predicted binding affinity. A lower binding energy score typically indicates a more favorable interaction. ijpsjournal.com

Detailed Research Findings on Analogous Compounds:

Studies on various naphthalene derivatives have successfully employed molecular docking to predict their binding affinities and interaction patterns with protein targets. For example, a study on naphthalene-1,4-dione derivatives identified potential inhibitors of AKT1 kinase, a key protein in cancer signaling, through virtual screening and molecular docking. nih.gov Another study on 1,4-naphthoquinone derivatives used molecular docking to identify potential inhibitors of Polo-like kinase 1 (Plk1), another important cancer target. researchgate.net In these studies, the interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions between the naphthalene ring and aromatic residues in the protein's binding site.

A hypothetical molecular docking result for this compound with a generic protein kinase could be represented as follows:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with -OH) | 2.1 |

| LYS 67 | Hydrogen Bond (with -NH2) | 2.5 |

| VAL 54 | Hydrophobic | 3.8 |

| PHE 144 | π-π Stacking | 4.5 |

| GLU 90 | Ionic Interaction (with -NH3+) | 3.2 |

This table is a hypothetical representation of potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of a set of compounds with their experimentally determined biological activity. mdpi.com

A QSAR study for this compound would require a dataset of structurally similar compounds with known activities against a specific biological target. The process would involve:

Data Set Preparation: A series of aminonaphthalene analogs would be synthesized, and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Detailed Research Findings on Analogous Compounds:

QSAR studies have been successfully applied to various classes of compounds, including those with naphthalene scaffolds. For example, a QSAR study on 1,8-naphthalimide-4-aminoquinoline derivatives was conducted to understand their antimalarial activity. researchgate.net The study identified key descriptors like dipole moment and atomic net charge that influence the activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. nih.gov

A conceptual table of descriptors for a QSAR study of this compound analogs could include:

| Descriptor Type | Descriptor Name | Description |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. |

| Surface Area (SA) | The total surface area of the molecule. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and the dynamic nature of its interaction with a target protein.

An MD simulation would typically start with the protein-ligand complex obtained from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds.

The resulting trajectory provides a detailed view of:

Conformational Changes: How the ligand and protein change their shapes over time.

Binding Stability: The stability of the ligand in the binding pocket.

Interaction Dynamics: The formation and breaking of hydrogen bonds and other interactions.

Detailed Research Findings on Analogous Compounds:

MD simulations have been used to study the behavior of naphthalene derivatives in various environments. For instance, MD simulations were used to investigate the location, orientation, and dynamics of 1-naphthol (B170400) in lipid membranes. nih.gov Another study used MD simulations to understand the adsorption of naphthalene on clay minerals. mdpi.com In the context of drug discovery, MD simulations of a protein-ligand complex can reveal the stability of the predicted binding pose from docking and identify key residues that are crucial for binding. nih.gov

A table summarizing the potential outcomes of an MD simulation for a this compound-protein complex:

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the protein. |

| Hydrogen Bond Analysis | The persistence of hydrogen bonds between the ligand and protein. |

| Radius of Gyration (Rg) | The compactness of the protein-ligand complex. |

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum Mechanical (QM) calculations, also known as ab initio methods, are based on the fundamental principles of quantum mechanics and can be used to determine the electronic structure and properties of molecules with high accuracy. iupac.org For this compound, QM calculations can provide detailed information about its electronic properties, which are crucial for understanding its reactivity and interactions.

Common QM calculations include:

Geometry Optimization: To find the most stable 3D conformation of the molecule.

Frequency Calculations: To confirm that the optimized geometry is a true energy minimum and to predict vibrational spectra.

Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution on the molecule's surface and identify regions that are prone to electrophilic or nucleophilic attack.

Detailed Research Findings on Analogous Compounds:

QM calculations have been applied to naphthalene derivatives to study their electronic and nonlinear optical properties. researchgate.net Such studies provide insights into the relationship between molecular structure and electronic behavior. For example, the HOMO and LUMO energies can help in understanding the charge transfer properties within the molecule.

A table of example electronic properties for this compound that could be calculated using QM methods:

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -5.8 eV | Related to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Related to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov If this compound shows promising activity, virtual screening can be used to find other commercially available or synthetically accessible compounds with similar properties.

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. nih.gov Starting from a seed structure like this compound, algorithms can be used to grow or modify the molecule to improve its binding affinity and other properties.

Detailed Research Findings on Analogous Compounds:

Virtual screening has been successfully used to identify novel inhibitors from libraries of naphthalene derivatives. nih.gov For instance, a study on 1,4-naphthoquinone derivatives used virtual screening to identify potential inhibitors of AKT1 kinase. nih.gov These approaches can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

A table outlining the steps in a virtual screening workflow for this compound analogues:

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared in a suitable format. |

| 2. Ligand-Based Screening | Compounds with structural similarity to this compound are selected. |

| 3. Structure-Based Screening | The selected compounds are docked into the binding site of the target protein. |

| 4. Filtering and Ranking | The docked compounds are filtered based on their binding scores and other properties (e.g., ADME). |

| 5. Hit Selection | The top-ranked compounds are selected for experimental validation. |

Prediction of Pharmacokinetic Parameters (in silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. cambridge.org Predicting these properties early can help to avoid costly failures in later stages of drug development.

For this compound, various online tools and software can be used to predict its ADME properties. These predictions are based on the molecule's structure and physicochemical properties.

Detailed Research Findings on Analogous Compounds:

Studies on naphthalene derivatives have utilized in silico ADME prediction to assess their drug-likeness. ijpsjournal.comresearchgate.net These predictions help in evaluating whether a compound has favorable properties to be developed as an oral drug. For example, predictions can indicate if a compound is likely to be well-absorbed from the gut, if it can cross the blood-brain barrier, or if it is likely to be metabolized by cytochrome P450 enzymes. nih.gov

A table with example predicted ADME properties for this compound:

| ADME Property | Predicted Value (Hypothetical) | Desirable Range |

| Oral Bioavailability | High | High |

| Blood-Brain Barrier (BBB) Permeation | Low | Varies depending on the target |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor is generally preferred |

| Human Intestinal Absorption | >90% | High |

| Lipinski's Rule of Five | 0 violations | 0-1 violations |

Analytical Methodologies for Detection and Quantification of 4 1 Aminopropyl Naphthalen 1 Ol in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. nih.govyoutube.com

Method Development and Optimization for Various Matrices

The development of an LC-MS/MS method for 4-(1-aminopropyl)naphthalen-1-ol would involve a systematic optimization of both chromatographic and mass spectrometric parameters.

Chromatography: Given the polar nature of the analyte, due to the presence of the hydroxyl and amino groups, several chromatographic strategies could be employed. rsc.org

Reversed-Phase Liquid Chromatography (RPLC): This is the most common LC mode. A C18 or a phenyl-hexyl column could provide sufficient retention and separation from endogenous matrix components. The mobile phase would typically consist of an aqueous component (water with a small amount of acid, like formic acid, to promote protonation of the analyte) and an organic modifier (acetonitrile or methanol). A gradient elution, starting with a high aqueous content and progressively increasing the organic phase, would likely be necessary to achieve good peak shape and resolution. youtube.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in RPLC, HILIC is a valuable alternative. nih.gov This technique uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

Mass Spectrometry: Optimization of MS parameters is crucial for achieving high sensitivity. youtube.com This would be performed by infusing a standard solution of this compound into the mass spectrometer.

Ionization: Electrospray ionization (ESI) in positive ion mode would be the most probable choice, as the primary amine group is readily protonated.

Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry operating in MRM mode is the gold standard. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process ensures high selectivity and minimizes interferences from the matrix. youtube.com The selection of precursor and product ions would be a critical step in method development.

Sensitivity, Selectivity, and Robustness Validation

A developed LC-MS/MS method must be validated to ensure its reliability. Validation would be performed following established guidelines and would assess several key parameters. youtube.comstanford.eduuab.edu

Sensitivity: The lower limit of quantification (LLOQ) would be determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. It is assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte.

Robustness: The method's robustness is tested by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results. uab.edu

The following table illustrates typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement |

| Stability | Analyte should be stable under various storage and handling conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of this compound, derivatization is a mandatory step to increase its volatility and improve its chromatographic properties. sigmaaldrich.com

Derivatization: The primary amine and hydroxyl groups are active sites that need to be derivatized. researchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active protons on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Acylation: Acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can also be used. nih.gov

GC-MS Analysis: Following derivatization, the sample is injected into the GC-MS system. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte. mdpi.com The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification can be performed using selected ion monitoring (SIM).

The table below provides an example of GC-MS parameters that could be adapted for the analysis of derivatized this compound.

| Parameter | Example Condition |

| Derivatization Reagent | MTBSTFA |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers high separation efficiency and low sample consumption, making it a suitable technique for the analysis of polar and charged compounds. chromatographyonline.com Given that this compound has a chiral center, CE is particularly advantageous for enantiomeric separation. nih.govresearchgate.netacs.orgnih.gov

Chiral CE: To separate the enantiomers of this compound, a chiral selector would be added to the background electrolyte (BGE).

Cyclodextrins (CDs): Modified and unmodified cyclodextrins are the most commonly used chiral selectors in CE. nih.govacs.org The hydrophobic cavity of the CD can include the naphthalene (B1677914) ring of the analyte, while interactions between the hydroxyl and amino groups of the analyte and the hydroxyl groups on the rim of the CD can lead to the formation of diastereomeric complexes with different electrophoretic mobilities.

Chiral Ligand Exchange CE (CLE-CE): This technique involves the addition of a chiral ligand and a metal ion (e.g., copper(II)) to the BGE. The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, which can then be separated based on their different mobilities. chromatographyonline.com

Sample Preparation Strategies for Biological Fluids and Tissues in Pre-clinical Research